B1150172 SU11657

SU11657

カタログ番号: B1150172
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

科学的研究の応用

Enhancing Radiosensitivity in Meningioma Cells

  • Research Application : SU11657 has been shown to increase the radiosensitivity of human meningioma cells. It amplifies the growth inhibitory effects of irradiation in these cells, suggesting its potential for clinical evaluation, particularly in atypical and malignant meningioma patients (Milker-Zabel et al., 2008).

Trimodal Cancer Treatment

  • Research Application : this compound, in combination with Pemetrexed (chemotherapy) and ionizing radiation, showed superior effects in inhibiting tumor and endothelial cell proliferation, migration, and inducing apoptosis. This suggests a potential for this compound as part of a trimodal cancer therapy strategy (Huber et al., 2005).

Treatment of TEL-PDGFRB-induced Myeloproliferative Disease

  • Research Application : this compound effectively inhibited TEL/PDGFbetaR kinase activity and suppressed myeloproliferation in mice, suggesting its therapeutic potential for hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

Neuroblastoma Treatment

  • Research Application : this compound inhibited tumor growth and angiogenesis in experimental neuroblastomas in mice. It targets PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, suggesting its potential in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

Pediatric Acute Myeloid Leukemia

  • Research Application : Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, showed sensitivity to this compound in vitro. This indicates the possibility of incorporating this compound in treatment strategies for pediatric AML (Goemans et al., 2010).

Combination Therapy in AML

  • Research Application : In a model of APL with activated FLT3, the combination of chemotherapy and this compound increased survival in leukemic mice. This suggests the potential for targeted therapeutics like this compound to overcome resistance to traditional chemotherapy in AML (Lee et al., 2007).

特性

外観

Solid powder

同義語

SU11657;  SU11657;  SU11657.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。